molecular formula C11H21NO4 B15168001 2-(tert-Butoxycarbamoyl)-4-methylpentanoic acid CAS No. 608520-22-5

2-(tert-Butoxycarbamoyl)-4-methylpentanoic acid

Cat. No.: B15168001
CAS No.: 608520-22-5
M. Wt: 231.29 g/mol
InChI Key: ZDXVVRGNXUCVAX-UHFFFAOYSA-N
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Description

2-(tert-Butoxycarbamoyl)-4-methylpentanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butoxycarbamoyl)-4-methylpentanoic acid typically involves the protection of the amino group of 4-methylpentanoic acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete protection of the amino group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butoxycarbamoyl)-4-methylpentanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Deprotected amino acids.

Scientific Research Applications

2-(tert-Butoxycarbamoyl)-4-methylpentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(tert-Butoxycarbamoyl)-4-methylpentanoic acid involves the protection of the amino group, which prevents unwanted side reactions during synthesis. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for further functionalization of the amino group . This selective protection and deprotection mechanism is crucial in the synthesis of peptides and other complex molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(tert-Butoxycarbamoyl)-3-methylbutanoic acid
  • 2-(tert-Butoxycarbamoyl)-2-methylpropanoic acid
  • 2-(tert-Butoxycarbamoyl)-4-ethylpentanoic acid

Uniqueness

2-(tert-Butoxycarbamoyl)-4-methylpentanoic acid is unique due to its specific structure, which includes a tert-butoxycarbonyl group attached to the amino group of 4-methylpentanoic acid. This structure provides stability under basic conditions and allows for selective deprotection under acidic conditions, making it a valuable compound in organic synthesis .

Properties

CAS No.

608520-22-5

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

4-methyl-2-[(2-methylpropan-2-yl)oxycarbamoyl]pentanoic acid

InChI

InChI=1S/C11H21NO4/c1-7(2)6-8(10(14)15)9(13)12-16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,13)(H,14,15)

InChI Key

ZDXVVRGNXUCVAX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NOC(C)(C)C)C(=O)O

Origin of Product

United States

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